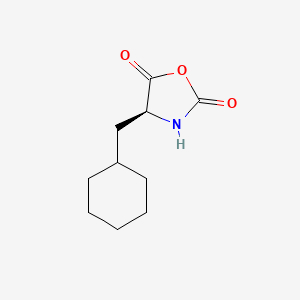
(S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the cyclohexylmethyl group and the oxazolidine ring imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylmethylamine with diethyl oxalate, followed by cyclization to form the oxazolidine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of oxazolidines.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce oxazolidines.
Scientific Research Applications
(S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-4-(Cyclohexylmethyl)oxazolidine-2,5-dione: The enantiomer of the compound with similar but distinct properties.
4-(Cyclohexylmethyl)oxazolidin-2-one: A related compound with a different functional group.
4-(Cyclohexylmethyl)oxazolidine-2-thione: Another analog with a sulfur atom in place of oxygen.
Uniqueness
(S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the cyclohexylmethyl group
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(4S)-4-(cyclohexylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H15NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,13)/t8-/m0/s1 |
InChI Key |
WCJCNOGKIWEEAL-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2C(=O)OC(=O)N2 |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















